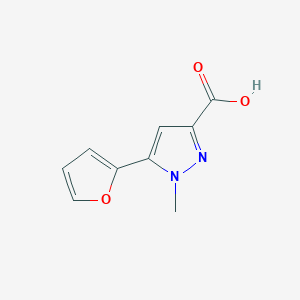
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, starting from furan derivatives and incorporating pyrazole moieties through multi-step synthetic pathways. For instance, 5-chloropyrazinecarboxylic acid, a structurally similar compound, was prepared from 2-furylglyoxal and aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982). Another approach involved semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble metal coordination polymers, showcasing the versatility of pyrazole-carboxylic acids in constructing complex structures (Cheng et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through X-ray diffraction and density functional theory (DFT) calculations, providing insights into their conformation and electronic properties. For example, the crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester revealed its stable tautomeric forms and thermodynamic properties (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole-carboxylic acids engage in various functionalization reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylate derivatives, highlighting the reactivity of the carboxylic acid group in such molecules (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the applications and handling of these compounds. The synthesis and characterization of compounds like 3-methylisoxazole-5-carboxamides provide valuable data on their physical properties (Martins et al., 2002).
Chemical Properties Analysis
The chemical properties of 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid and related compounds, such as reactivity towards different reagents, stability under various conditions, and potential for further derivatization, are central to their utility in chemical synthesis and pharmaceutical research. Studies on the functionalization reactions and properties of similar pyrazole-3-carboxylic acids and their derivatives shed light on the versatile chemistry of these compounds (Fedotov & Hotsulia, 2023).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : Research has explored various methods of synthesizing compounds structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid. For instance, Sato and Arai (1982) described the synthesis of related compounds through the condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation (Sato & Arai, 1982).
- Characterization and Analysis : Studies like that of Viveka et al. (2016) have focused on characterizing similar compounds using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides insights into the structural and spectral properties of these compounds (Viveka et al., 2016).
Biological and Pharmacological Research
- Antimicrobial Properties : Research by Altalbawy (2013) and Dhaduk & Joshi (2022) has shown that derivatives of similar pyrazole compounds exhibit antimicrobial properties. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Altalbawy, 2013); (Dhaduk & Joshi, 2022).
Material Science and Coordination Chemistry
- Coordination Compounds : Research like that of Radi et al. (2015) has explored the use of pyrazole-dicarboxylate acid derivatives, which are structurally similar to 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, in forming coordination complexes with metals like Cu and Co. These studies contribute to the field of coordination chemistry and material science (Radi et al., 2015).
特性
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
108128-39-8 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
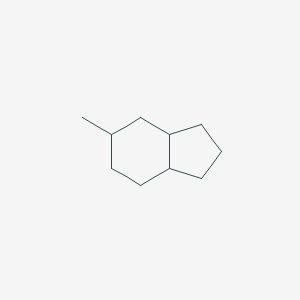
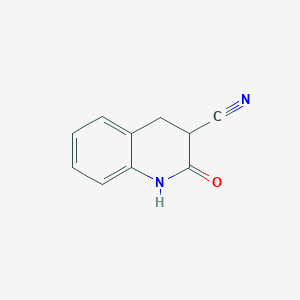
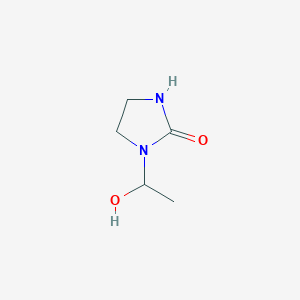
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

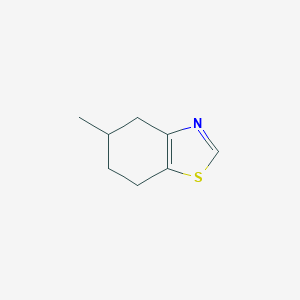

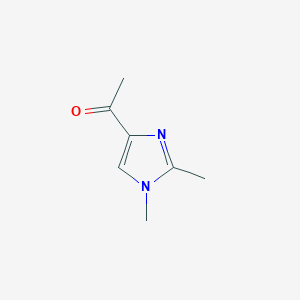
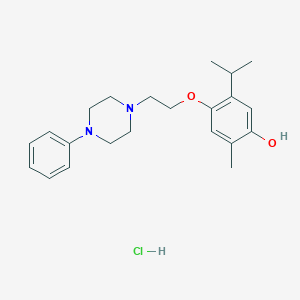
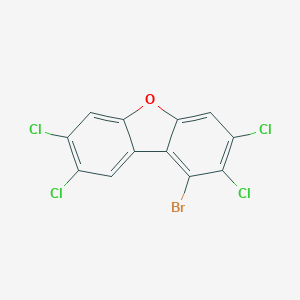
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)